2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid 2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid
Brand Name: Vulcanchem
CAS No.: 436088-62-9
VCID: VC2979446
InChI: InChI=1S/C8H11N3O3S/c1-2-4(7(13)14)15-8-10-5(9)3-6(12)11-8/h3-4H,2H2,1H3,(H,13,14)(H3,9,10,11,12)
SMILES: CCC(C(=O)O)SC1=NC(=CC(=O)N1)N
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol

2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid

CAS No.: 436088-62-9

Cat. No.: VC2979446

Molecular Formula: C8H11N3O3S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid - 436088-62-9

Specification

CAS No. 436088-62-9
Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
IUPAC Name 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Standard InChI InChI=1S/C8H11N3O3S/c1-2-4(7(13)14)15-8-10-5(9)3-6(12)11-8/h3-4H,2H2,1H3,(H,13,14)(H3,9,10,11,12)
Standard InChI Key KDVULTCYNHIFAD-UHFFFAOYSA-N
SMILES CCC(C(=O)O)SC1=NC(=CC(=O)N1)N
Canonical SMILES CCC(C(=O)O)SC1=NC(=CC(=O)N1)N

Introduction

Physical and Chemical Properties

2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid is characterized by several distinct physical and chemical properties that define its behavior in various environments. The compound is identified by the CAS registry number 436088-62-9 and possesses a molecular formula of C8H11N3O3S . With a molecular weight of 229.26 g/mol, this compound represents a medium-sized organic molecule with multiple functional groups .

Basic Identification Parameters

The following table presents the basic identification parameters of 2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid:

ParameterValue
CAS Number436088-62-9
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
IUPAC Name2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Standard InChIInChI=1S/C8H11N3O3S/c1-2-4(7(13)14)15-8-10-5(9)3-6(12)11-8/h3-4H,2H2,1H3,(H,13,14)(H3,9,10,11,12)
Standard InChIKeyKDVULTCYNHIFAD-UHFFFAOYSA-N
SMILESCCC(C(=O)O)SC1=NC(=CC(=O)N1)N
PubChem Compound ID135400749

Physicochemical Properties

The physicochemical properties of this compound contribute to its behavior in biological systems and its potential applications in medicinal chemistry:

PropertyValue
Flash Point206.9ºC
Boiling Point418.5ºC at 760 mmHg
LogP0.88860
PSA (Polar Surface Area)134.37000
AppearanceNot specified in literature
SolubilityNot specified in literature

The LogP value of 0.88860 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is particularly important for pharmaceutical compounds as it affects membrane permeability and bioavailability. The relatively high polar surface area (PSA) of 134.37000 suggests the molecule has significant hydrogen bonding potential, which may influence its interactions with biological targets .

Structural Characteristics

2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid possesses a complex structure consisting of three main components: a pyrimidine ring, a sulfanyl linkage, and a butyric acid chain. This unique structural arrangement contributes to its potential biological activities and chemical reactivity.

Molecular Structure Components

The compound features a substituted pyrimidine ring with an amino group at position 6 and an oxo group at position 4. The pyrimidine ring is connected through a sulfanyl group to a butyric acid moiety. The structural complexity of this molecule arises from the combination of these diverse functional groups, which can participate in various types of molecular interactions.

Structural Isomerism and Synonyms

The compound is known by several synonyms in chemical databases and research literature, indicating its recognition across different nomenclature systems:

Synonym
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
2-((4-Amino-6-hydroxypyrimidin-2-yl)thio)butanoic acid
(2R)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)thio]butanoate
2-(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL-SUFANYL)BUTYRIC ACID
Butanoic acid, 2-[(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)thio]-

These synonyms reflect different interpretations of the compound's structure, with variations primarily focused on the tautomeric forms of the pyrimidine ring and different ways of describing the sulfur linkage .

SupplierProduct NumberQuantityPurityPrice (USD)
Matrix Scientific0105571gNot specified$378
AK Scientific3426AE1gNot specified$560
American Custom Chemicals CorporationCHM0088653500mg95.00%$768.08
ChemenuCM3133465g95%$825
AHHMT-302705g98%$840

This pricing information indicates the compound is relatively expensive, which is typical for specialized research chemicals produced in small quantities . The variability in pricing across suppliers may reflect differences in synthesis methods, purification processes, and quality control standards.

Product Specifications

Commercial products typically specify parameters such as:

  • Purity levels (generally ranging from 95% to 98%)

  • Packaging options (typically offered in quantities from 500mg to 5g)

  • Quality control documentation (Certificates of Analysis, Safety Data Sheets)

Some suppliers have listed this compound as discontinued or have limited availability, suggesting it may be produced primarily on demand rather than kept in regular inventory .

ParameterClassification
Hazard CodesXi
Hazard ClassIRRITANT
HS Code2933599090

The Xi (irritant) classification indicates that the compound may cause inflammation or irritation upon contact with skin, eyes, or respiratory system .

Related Compounds and Structural Analogues

Several compounds share structural similarities with 2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid, offering insights into potential structure-activity relationships.

Structural Analogues

One closely related compound is 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]propanoic acid (CAS No. 532954-30-6), which differs only in having a propanoic acid moiety instead of butyric acid . This minor structural difference (one less carbon in the acid chain) could lead to differences in biological activity and physicochemical properties.

Broader Structural Relationships

More distantly related compounds include:

  • (2R)-2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide (CAS No. 41326983), which incorporates the core structure of our compound of interest but with additional functional groups

  • Various pteridin derivatives that contain similar amino-oxo-pyrimidine substructures, suggesting potential overlaps in biological activity profiles

These structural relationships provide valuable insights for researchers interested in structure-activity relationships and potential medicinal applications.

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